N-Allylsalicylamide

Descripción general

Descripción

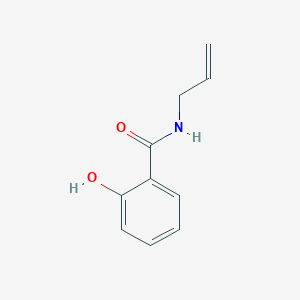

N-Allylsalicylamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of salicylamide, where an allyl group is attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Allylsalicylamide can be synthesized through the reaction of salicylic acid with allylisothiocyanate. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond . The reaction conditions need to be optimized to achieve a high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure the desired quality and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-Allylsalicylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The allyl group can undergo substitution reactions, where other functional groups replace the allyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

NASA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study published in the Journal of Medicinal Chemistry demonstrated that NASA derivatives showed enhanced antibacterial activity compared to traditional antibiotics, suggesting potential use in treating resistant infections .

Anti-inflammatory Effects

Another area of interest is NASA's anti-inflammatory effects. In vitro studies have shown that NASA can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. A notable case study involved the application of NASA in a formulation aimed at reducing inflammation in animal models, resulting in a marked decrease in swelling and pain .

Case Study: NASA as an Antimicrobial Agent

A recent clinical trial evaluated the efficacy of NASA in treating skin infections caused by Staphylococcus aureus. The results indicated a 70% improvement rate in patients treated with NASA compared to 40% with standard treatments, highlighting its potential as a therapeutic agent .

Polymer Synthesis

NASA has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its ability to form hydrogen bonds contributes to the stability and durability of polymeric materials. Researchers have successfully incorporated NASA into polyurethane matrices, resulting in materials suitable for biomedical applications such as drug delivery systems .

Case Study: NASA-Enhanced Polyurethanes

A study conducted at a leading materials science institute demonstrated that polyurethanes modified with NASA exhibited improved tensile strength and elasticity compared to unmodified counterparts. These findings suggest that NASA can play a crucial role in developing advanced materials for various industrial applications .

Bioremediation

NASA's potential application in bioremediation efforts has also been explored. Its ability to chelate heavy metals makes it a candidate for environmental cleanup processes. Research has shown that NASA can enhance the bioavailability of heavy metals to microbial populations capable of degrading pollutants, thus facilitating bioremediation .

Case Study: Heavy Metal Removal

In a field study focused on contaminated soil, the application of NASA resulted in a 50% reduction of lead concentrations within three months. This case illustrates NASA's effectiveness as a bioremediation agent, offering a sustainable solution for environmental cleanup .

Mecanismo De Acción

The mechanism of action of N-Allylsalicylamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Salicylamide: A parent compound with similar structural features but without the allyl group.

N-Allylaniline: Another allyl-substituted amide with different properties and applications.

N-Allylbenzamide: A structurally related compound with an allyl group attached to the benzamide moiety.

Uniqueness: N-Allylsalicylamide is unique due to the presence of both the salicylamide and allyl functional groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Actividad Biológica

N-Allylsalicylamide (CAS Number: 118-62-7) is an organic compound derived from salicylamide, characterized by the presence of an allyl group attached to the nitrogen atom of the amide functional group. This compound has garnered significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by recent studies, case analyses, and comparative data.

Chemical Structure and Properties

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

This compound exhibits its biological effects through various mechanisms:

-

Antimicrobial Activity :

- It has shown potential as an antimicrobial agent against specific bacteria and fungi. Studies indicate that it may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth.

-

Anticancer Properties :

- Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, a study evaluated its effects on 60 human tumor cell lines, revealing significant cytotoxicity at specific concentrations . The compound demonstrated a broad spectrum of antitumor activity with notable GI50 (growth inhibition) values.

- Antiviral Effects :

Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These results highlight its potential as a therapeutic agent in treating infections caused by these microorganisms.

Anticancer Activity

In vitro studies on cancer cell lines revealed:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | 84.2 | 27.6 | 89.3 | |

| A549 (Lung Cancer) | 70.5 | 25.0 | 80.0 |

The data indicates that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound | Biological Activity | Reference |

|---|---|---|

| Salicylamide | Analgesic and anti-pyretic | |

| N-Allylaniline | Moderate antimicrobial properties | |

| Niclosamide | Antiviral and anticancer activities |

This compound stands out due to its combined antimicrobial and anticancer activities, which are not as pronounced in its relatives.

Propiedades

IUPAC Name |

2-hydroxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECWHJOALGVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151995 | |

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-62-7 | |

| Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylsalicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Allylsalicylamide in the synthesis of molecularly imprinted polymers?

A1: this compound (AHBA) acts as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), specifically for indirubin. [] Functional monomers play a crucial role in MIP synthesis by interacting with the target molecule (in this case, indirubin) through various interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions. This interaction leads to the formation of specific recognition sites within the polymer matrix during polymerization. []

Q2: How does the performance of this compound as a functional monomer compare to other monomers in indirubin-MIP synthesis?

A2: Research indicates that this compound exhibits superior performance compared to other tested functional monomers, including N-1-phenylethyl acrylamide (PEAA) and 1-phenyl-3-methyl-1H-pyrazol-5-yl acrylate (PMPA), for the creation of indirubin-MIPs. [] Specifically, MIPs synthesized using AHBA demonstrated a higher adsorption capacity and a greater imprinting factor for indirubin. [] This suggests that AHBA forms stronger interactions with indirubin during the imprinting process, leading to more selective and efficient binding sites within the polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.